6-Methyl-1,7-dihydro-2H-purine-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,7-dihydropurine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(8-2-7-4)10-6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETZWTMHXMVXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=S)N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616600 | |
| Record name | 6-Methyl-1,7-dihydro-2H-purine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-42-5 | |
| Record name | 6-Methyl-1,7-dihydro-2H-purine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 6 Methyl 1,7 Dihydro 2h Purine 2 Thione and Its Analogues
Established Synthetic Pathways for Purine-2-thiones
The synthesis of purine-2-thiones, a subclass of thiopurines, leverages established principles of heterocyclic chemistry. Thiopurines, like the well-known 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), are significant in medicinal chemistry, particularly in cancer treatment. mdpi.com The introduction of a sulfur atom, often as a thione (C=S) group, can significantly alter the electronic properties and biological activity of the purine (B94841) molecule. mdpi.com
The foundational method for creating the purine ring system from non-purine precursors is known as de novo synthesis. researchgate.net This pathway constructs the bicyclic purine structure sequentially. In biological systems, the purine ring is assembled on a ribose 5-phosphate scaffold, with atoms contributed by amino acids (glycine, aspartate, glutamine), CO2, and one-carbon units from tetrahydrofolate. wikipedia.orgpharmacy180.com
In chemical synthesis, a common strategy involves the condensation of a substituted pyrimidine (B1678525) with an imidazole (B134444) precursor, or vice-versa, to form the fused ring system. To synthesize a purine-2-thione, this approach can be adapted by using a sulfur-containing reactant. For instance, the cyclization of a 4,5-diaminopyrimidine (B145471) with a reagent like carbon disulfide or thiophosgene (B130339) can introduce the C=S group at the C2 position, leading to the formation of the purine-2-thione core. A new purine ring closure method has been developed for the synthesis of 2-substituted derivatives, highlighting the ongoing innovation in this area. nih.gov
Key Steps in De Novo Purine Synthesis:
| Step | Description | Key Reactants/Enzymes |
|---|---|---|
| 1 | Activation of Ribose-5-Phosphate | Ribose-5-phosphate, ATP, PRPP synthetase |
| 2 | Formation of Phosphoribosylamine (Committed Step) | PRPP, Glutamine, Glutamine PRPP amidotransferase |
| 3-11 | Sequential addition of atoms and ring closures | Glycine, Formyl-FH4, Glutamine, CO2, Aspartate |
| Final Product | Formation of Inosine Monophosphate (IMP) | IMP synthase |
This table outlines the biological de novo pathway, which chemical syntheses often mimic in principle by constructing the ring from similar small building blocks. microbenotes.compharmacy180.comyoutube.com
A more direct and often higher-yielding approach is the chemical modification of pre-existing purine rings. This strategy is advantageous as it starts from more complex, readily available purine derivatives. The thione moiety can be introduced onto the purine core through several well-established reactions.
One common method is the direct thiation of a corresponding purin-2-one (or its tautomer, 2-hydroxypurine). Reagents such as Lawesson's reagent or phosphorus pentasulfide (P4S10) are effective for converting a carbonyl group (C=O) into a thiocarbonyl group (C=S).
Another powerful technique is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov A purine substituted with a good leaving group, such as a halogen (e.g., 2-chloropurine), can react with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. This displaces the halide and installs the desired thione functionality at the C2 position. This method is widely used due to the commercial availability of various halogenated purines.
Regioselective Synthesis Approaches for Purine-Thiones
A primary challenge in synthesizing substituted purines like 6-Methyl-1,7-dihydro-2H-purine-2-thione is achieving regioselectivity—the ability to introduce functional groups at specific positions on the purine ring. The imidazole portion of the purine has two nitrogen atoms, N7 and N9, that can be alkylated, often leading to a mixture of isomers. nih.gov
Direct alkylation of a purine anion typically results in a mixture of N7 and N9 alkylated products, with the thermodynamically more stable N9 isomer often being the major product. nih.govacs.org The development of methods to selectively synthesize the less common N7 isomer is an active area of research. nih.gov
Several strategies have been developed to control the site of substitution:
Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine ring can physically block the N7 position, thereby directing incoming electrophiles (like a methyl group) to the more accessible N9 position. nih.govresearchgate.net Conversely, specific conformations of C6-substituents can be designed to shield N7. nih.gov
Catalyst Control: The choice of catalyst can significantly influence the reaction's outcome. For example, a method using SnCl4 as a catalyst has been developed for the direct and regioselective introduction of tert-alkyl groups at the N7 position of 6-substituted purines. nih.govacs.org
Reaction Conditions: Varying the base, solvent, and temperature can alter the ratio of N7 to N9 products. Alkylation using Grignard reagents has been shown to favor the formation of N7 isomers. nih.gov
Directed Synthesis: Unambiguous synthesis of N7-substituted purines can be achieved through multi-step processes that involve protecting the N9 position, alkylating N7, and then removing the protecting group. nih.gov Another definitive route is to construct the purine ring from a pre-functionalized imidazole precursor where the desired substituent is already in place. nih.gov
Comparison of N7/N9 Alkylation Strategies:
| Strategy | Description | Typical Outcome | Reference |
|---|---|---|---|
| Direct Alkylation (Basic Conditions) | Alkylation of a purine with an alkyl halide under basic conditions. | Mixture of N7 and N9 isomers, N9 often predominates. | nih.govacs.org |
| Steric Shielding | A bulky group at C6 hinders approach to the proximal N7 nitrogen. | Favors N9 substitution. | nih.govresearchgate.net |
| Lewis Acid Catalysis (e.g., SnCl4) | Reaction of N-silylated purines with tert-alkyl halides. | Favors N7 substitution. | nih.govacs.org |
| Grignard Reagents | Use of Grignard reagents in the alkylation process. | Can favor N7 isomers. | nih.gov |
| Cyclization of Imidazoles | Building the purine from an N1-substituted imidazole precursor. | Unambiguous N7 substitution. | nih.gov |
The synthesis of this compound requires the precise placement of three key features: a methyl group at C6, a methyl group at N7, and a thione at C2. A plausible synthetic route would involve a multi-step sequence starting from a readily available purine.
One potential pathway could begin with 2,6-dichloropurine. The greater reactivity of the C6 position towards nucleophiles would allow for the selective introduction of a methyl group via a cross-coupling reaction (e.g., Stille or Suzuki coupling). The resulting 2-chloro-6-methylpurine would then need to be methylated. Applying one of the regioselective N7-alkylation methods, such as using specific catalysts or reaction conditions, would be crucial to install the methyl group at the desired N7 position. nih.gov The final step would be the conversion of the 2-chloro group to the 2-thione, which could be accomplished by reaction with a sulfur nucleophile like thiourea or sodium hydrosulfide.
Advanced Synthetic Methodologies
Modern synthetic chemistry offers a range of advanced techniques that can enhance the efficiency, selectivity, and sustainability of purine synthesis. numberanalytics.com
Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly heat reactions, which can dramatically reduce reaction times from hours to minutes and often improve product yields. numberanalytics.com
Catalytic Synthesis: The use of transition metal catalysts (e.g., palladium, copper, nickel) has revolutionized the functionalization of purine scaffolds. nih.govnumberanalytics.com These catalysts enable a wide array of cross-coupling reactions for forming C-C, C-N, and C-S bonds, allowing for the direct and regiospecific installation of various substituents. nih.govnih.gov Photoredox and nickel dual catalysis, for instance, allows for the direct coupling of chloropurines with alkyl bromides. nih.gov
Biotechnological Synthesis: Engineering microorganisms and enzymes to produce purines through fermentation and biocatalysis represents a green and sustainable alternative to traditional chemical synthesis. numberanalytics.com
These advanced methodologies, combined with a strategic application of established ring-closure and modification reactions, provide a robust toolkit for the synthesis of complex targets like this compound and its analogues.
Microwave-Assisted Synthesis of Thione-Containing Heterocycles
Microwave-assisted organic synthesis has emerged as a pivotal technology in heterocyclic chemistry, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave irradiation to heat reactions, which often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with increased product yields and purity. nih.govmdpi.com The growing number of publications on this topic underscores its importance and popularity in both academic and industrial research. nih.gov
The application of microwave energy is particularly beneficial for the synthesis of thione-containing heterocycles. For instance, a novel microwave-assisted thionation-heterocyclization process has been developed for creating benzo[c]thiophene-1(3H)-thione and 1H-isothiochromene-1-thione derivatives. rsc.org This method involves a tandem thionation/S-cyclization process using Lawesson's reagent under microwave irradiation, achieving high to excellent yields in just one hour. rsc.org Similarly, microwave irradiation has been successfully employed in one-pot, multi-component reactions to synthesize complex heterocyclic systems, enhancing reaction rates and improving regioselectivity. mdpi.combeilstein-journals.org
In the context of purine synthesis, microwave assistance has proven effective for preparing various analogues. A notable example is the synthesis of purine thioglycoside analogs, where the key steps, including the formation of pyrazolo[1,5-a]pyrimidine-7-thiolate derivatives, were carried out under microwave irradiation. nih.gov Another study reports the microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines, highlighting a simple, fast method that relies on easily accessible reagents. nih.gov Furthermore, the amination of 6-chloropurine (B14466) derivatives with various amines has been achieved in water under microwave irradiation, providing a "green" protocol for preparing 6-substituted aminopurine analogs in very good yields. researchgate.net These examples demonstrate the broad applicability and efficiency of microwave-assisted techniques for synthesizing a wide range of thione-containing and purine-based heterocycles, suggesting a strong potential for the synthesis of this compound.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocyclic Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine synthesis | Not specified | Shorter reaction times | Higher yields | mdpi.com |
| Amination of 6-chloropurine | 12-24 hours | 8-10 minutes | Significant | researchgate.net |
| Synthesis of 8-styrylxanthine | Several days (no reaction) | 20 minutes | Reaction enabled | researchgate.net |
Green Chemistry Approaches in Purine-2-thione Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other complex organic molecules to minimize environmental impact. These approaches focus on aspects such as the use of safer solvents, improved atom economy, and the use of renewable resources. researchgate.net
A significant green approach in heterocyclic synthesis involves the use of water as a reaction solvent, which is non-toxic, non-flammable, and readily available. The microwave-assisted amination of 6-chloropurine derivatives in water is a prime example of a green protocol for preparing 6-substituted aminopurine analogs with high yields. researchgate.net This method avoids the use of volatile and often toxic organic solvents.
Another green strategy is the use of multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. beilstein-journals.org MCRs are highly atom-economical and reduce the number of synthetic steps, minimizing waste generation. researchgate.net The combination of MCRs with microwave irradiation further enhances the green credentials of a synthetic route by reducing energy consumption and reaction times. mdpi.combeilstein-journals.org
Catalysis also plays a crucial role in green chemistry. The use of eco-friendly and reusable catalysts can significantly improve the sustainability of a synthesis. For instance, chitosan, a biodegradable and naturally occurring polysaccharide, has been used as a heterogeneous basic biocatalyst in the microwave-assisted synthesis of novel thiazolyl-pyridazinediones. mdpi.com The development of such catalytic systems is a key area of research for the sustainable synthesis of purine derivatives. researchgate.net These green methodologies offer promising pathways for the environmentally friendly production of this compound.
Synthesis of Specific Derivatives and Analogues of this compound
The synthesis of derivatives and analogues of the target compound is crucial for developing new therapeutic agents and studying structure-activity relationships. Various synthetic strategies have been employed to modify the purine scaffold at different positions.
One approach involves the reaction of precursor molecules with various reagents to introduce different functional groups. For example, a series of novel nih.govrsc.orgmdpi.comtriazolo[4,3-b] nih.govrsc.orgmdpi.comtriazin-7-one derivatives were synthesized using 6-aza-2-thiothymine (B1226071) as a starting material. rsc.orgnih.gov This was achieved by refluxing 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with different hydrazonoyl halides. rsc.orgnih.gov This general strategy of reacting a thione-containing heterocyclic core with various side chains can be adapted for the synthesis of this compound derivatives.
The synthesis of 2,9-disubstituted-6-morpholino purine derivatives has also been reported, showcasing methods for modification at both the C2 and N9 positions. mdpi.com The synthetic route involved the initial construction of a 2-(3-nitrophenyl)-purine derivative, followed by reduction of the nitro group to an amino group, which was then acylated or reacted with other nitrogen nucleophiles to introduce diversity. mdpi.com
Furthermore, the synthesis of 6-substituted purine derivatives has been achieved through the reaction of 5-amino-1-aryl-N-hydroxy-1H-imidazole-4-carboxamidines with triethyl orthoesters to yield purin-6-one oximes. researchgate.net These examples highlight the versatility of the purine core and the various chemical handles available for creating a diverse library of analogues based on the this compound structure.
Table 2: Examples of Synthesized Purine Analogues and Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Hydrazonoyl halides | nih.govrsc.orgmdpi.comtriazolo[4,3-b] nih.govrsc.orgmdpi.comtriazin-7-one derivatives | rsc.orgnih.gov |
| 2-(3-Nitrophenyl)-purine derivatives | Iron powder, Acetic acid, then various acylating agents/nucleophiles | 2,9-Disubstituted-6-morpholino purine derivatives | mdpi.com |
| 5-amino-1-aryl-N-hydroxy-1H-imidazole-4-carboxamidines | Triethyl orthoesters | Purin-6-one oximes | researchgate.net |
Structure Activity Relationship Sar Studies of 6 Methyl 1,7 Dihydro 2h Purine 2 Thione Derivatives
General Principles of SAR in Purine (B94841) Chemistry
Purines, with their bicyclic heteroaromatic structure, offer multiple positions for chemical modification, making them a versatile scaffold for drug design. The purine ring system itself is a crucial component of nucleic acids, coenzymes, and signaling molecules, meaning that purine analogs can interact with a wide range of biological targets. acs.org General SAR principles in purine chemistry often revolve around the following aspects:
Substitution Patterns: The nature and position of substituents on the purine ring can dramatically alter a compound's biological activity. Modifications can influence the molecule's electronic properties, lipophilicity, steric bulk, and hydrogen bonding capacity, all of which affect its interaction with a biological target.
Isosteric and Bioisosteric Replacements: The substitution of atoms or groups with others that have similar physical or chemical properties (isosteres) or that produce broadly similar biological properties (bioisosteres) is a common strategy in purine chemistry. For instance, replacing an oxygen atom with a sulfur atom to create a thiopurine can significantly alter the compound's metabolic stability and biological activity.
Tautomerism: Purine derivatives can exist in different tautomeric forms, and the predominant tautomer can influence the molecule's binding to a receptor. The position of substituents can affect the tautomeric equilibrium.
Impact of Substitutions on the Purine-2-thione Core
The purine-2-thione core of 6-Methyl-1,7-dihydro-2H-purine-2-thione provides a unique scaffold for SAR studies. The presence of the thione group at the C2 position and the methyl group at the C6 position, along with the nitrogen atoms at various positions, allows for a wide range of structural modifications.
The nitrogen atoms of the purine ring are key sites for substitution, and modifications at these positions can have a profound impact on biological activity. While direct SAR studies on this compound are limited, general principles from other purine analogs can be informative. Alkylation of purine derivatives at the N7 and N9 positions is a common strategy, and the position of the alkyl group can be crucial for activity. nih.gov In many cases, the N9-substituted isomer is thermodynamically more stable, but the N7 isomer can also exhibit significant biological effects. nih.gov The introduction of bulky or flexible substituents at these positions can influence the molecule's interaction with its target and its pharmacokinetic properties.
The C6 position of the purine ring is a critical determinant of biological activity for many purine derivatives. In the case of this compound, the methyl group at this position is a key feature. SAR studies on other purine analogs have shown that modifications at the C6 position can modulate a compound's potency and selectivity. nih.govresearchgate.net For example, in a series of 2,6-modified purine 2′-C-methyl ribonucleosides, various substituents at the C6 position were explored to maintain hydrogen bond accepting characteristics, similar to natural guanosine. researchgate.net Replacing the methyl group with other alkyl groups, aryl groups, or functional groups that can act as hydrogen bond donors or acceptors would likely have a significant impact on the biological profile of this compound derivatives. Studies on other purine analogues have demonstrated that substitution at the C6 position is important for topoisomerase II inhibition. mdpi.com
The thione group at the C2 position is a defining characteristic of the this compound scaffold. The sulfur atom can engage in different types of interactions with biological targets compared to an oxygen atom. Bioisosteric replacement of the thione group with other functionalities, such as a carbonyl group (to form the corresponding purin-2-one) or an imino group, would be expected to significantly alter the compound's electronic distribution and hydrogen bonding properties, thereby affecting its biological activity. The thione group can exist in tautomeric equilibrium with a thiol form, which can also influence its interactions with biological targets. nih.gov
SAR Studies Informing Lead Compound Optimization for Purine-2-thiones
SAR studies are the cornerstone of lead optimization in drug discovery. By systematically modifying a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify modifications that enhance potency, improve selectivity, and optimize pharmacokinetic properties. For purine-2-thiones, SAR data can guide the design of new derivatives with improved profiles. For instance, if a particular substitution at the N7 position leads to a significant increase in activity, further exploration of a variety of substituents at that position would be warranted. Similarly, if replacing the C6-methyl group with a larger alkyl group diminishes activity, it might suggest a steric constraint in the binding site. The collective findings from SAR studies on the purine-2-thione core can lead to the development of a quantitative structure-activity relationship (QSAR) model, which mathematically relates the chemical structure to the biological activity and can be used to predict the activity of novel, unsynthesized compounds. mdpi.com
Computational Approaches in the Study of 6 Methyl 1,7 Dihydro 2h Purine 2 Thione and Its Analogues
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how purine-2-thione analogues interact with their biological targets at the molecular level.
Research on purine (B94841) analogues has extensively utilized docking studies to elucidate their mechanism of action. For instance, in the development of anticancer agents, docking simulations have been performed on pyrazolopyrimidine derivatives, which are purine analogues, against cyclin-dependent kinases (CDKs). These studies revealed that potent compounds fit well into the CDK2 active site, with docking scores comparable to known inhibitors. tpcj.org Similarly, docking of novel benzothiazolyl pyrazolopyrimidine derivatives against CDK2 and CDK9 enzymes identified compounds with high binding free energies, such as -8.16 kcal/mol for one analogue against CDK2. nih.govresearchgate.net
In the context of other diseases, a 1H-purine-2,6-dione derivative was identified as a potential inhibitor of the SARS-CoV-2 main protease through molecular docking. nih.gov The top-ranked compound demonstrated a superior fit within the binding cavity compared to a standard, forming four hydrogen bonds with active site residues. nih.gov Docking studies are also crucial for understanding structure-activity relationships (SAR). For example, when investigating pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues as inhibitors of Mycobacterium tuberculosis ThyX, docking was used to model the interaction of potential hits within the enzyme's active pocket to guide further synthetic modifications. mdpi.com
The insights from these studies are critical for rational drug design, allowing for the modification of the purine scaffold to optimize interactions with specific amino acid residues in the target's binding site, thereby enhancing potency and selectivity.
| Compound Class | Target Protein | Key Findings | Reference |
| Pyrimidine-2-thione derivatives | H-RAS GTP-active form | Identified compound with top-ranked binding energy, guiding in vitro studies. | researchgate.netnih.govnih.gov |
| Pyrazolo[1,5-a]pyrimidines (Purine analogues) | CDK2, CDK9 | Showed significant inhibition with favorable docking scores (-12.5367 kcal/mol for compound 5a vs CDK2). | tpcj.orgresearchgate.net |
| 1H-purine-2,6-dione derivative | SARS-CoV-2 Main Protease | Top hit established four hydrogen bonds with the active site. | nih.gov |
| 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | DprE1 (M. tuberculosis) | Revealed key structural features for effective drug-target interaction. | nih.gov |
Quantum Chemical Calculations and Density Functional Theory (DFT) for Molecular Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules like 6-Methyl-1,7-dihydro-2H-purine-2-thione. DFT studies provide detailed information on parameters such as bond lengths, bond angles, molecular orbital energies (HOMO-LUMO), and electrostatic potential.
DFT has been applied to study various purine derivatives to understand their fundamental chemical properties. For example, a study on 2,6-diaminopurine (B158960) used DFT to determine its molecular structure, electronic properties, and biological characteristics in the ground state. researchgate.net The calculations provided insights into electron delocalization and charge transfer interactions within the molecule, which are crucial for its biological behavior. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net
In another study, DFT at the B3LYP/6-31G** level was used to analyze the geometries, frequencies, and heats of formation of purine derivatives designed by substituting hydrogen atoms with nitro and amino functional groups. nih.gov This type of analysis is valuable for predicting the stability and potential energy of new compounds. nih.gov Such computational approaches allow researchers to predict the structural and electronic properties of novel purine-2-thione analogues before their synthesis, saving time and resources.
Molecular Dynamics Simulations for Binding Conformations and Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding.
MD simulations have been effectively used to study the stability of purine analogues in the active sites of their target proteins. For instance, a 100 ns MD simulation was performed on a promising 1H-purine-2,6-dione derivative bound to the SARS-CoV-2 main protease. peerj.comresearchgate.net The results of the MD analysis, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helped confirm the stability of the ligand in the binding pocket and supported its potential as a promising inhibitor. peerj.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine-2-thiones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of newly designed molecules and for understanding which molecular properties are most important for their biological function.
Several QSAR studies have been conducted on purine derivatives to guide the development of more potent agents. In one study, QSAR models were developed for a series of substituted purine analogues targeting the c-Src tyrosine kinase. The best model, derived using the partial least squares (PLS) method, yielded a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. researchgate.net The model identified descriptors like the SsCH3E-index and H-Donor Count as being important for activity. researchgate.net
Another QSAR study on purine and 2,3-dihydropurine derivatives with antitubercular properties developed a classification model to predict whether new compounds would be active or inactive. nih.gov This model, based on a small number of descriptors, helped to outline the key structural features required for antitubercular activity. nih.gov These models can range from 2D-QSAR, which uses topological descriptors, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which consider the 3D spatial arrangement of molecular properties. nih.gov
| QSAR Study Subject | Statistical Parameters | Key Descriptors/Findings | Reference |
| Substituted purine derivatives (c-Src tyrosine kinase inhibitors) | r² = 0.8319, q² = 0.7550 | SsCH3E-index, H-Donor Count, T_2_Cl_3, SsOHcount. | researchgate.net |
| 2,6-mono- and disubstituted purines (Anticancer activity) | N/A | Activity related to molar refractivity at position 2 and electron-withdrawing effects at position 6. | nih.gov |
| Purine and 2,3-dihydropurine derivatives (Antitubercular agents) | N/A | Developed a classification tree model to predict active vs. inactive compounds. | nih.gov |
| Amide derivatives (Xanthine oxidase inhibitors) | Training set R² = 0.97, Test set R² = 0.95 | A robust model was built using a mix-kernel function support vector regression (MIX SVR). | frontiersin.org |
In Silico Screening and Rational Drug Design for Purine-2-thione Scaffolds
In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with rational drug design, leverages the structural versatility of the purine-2-thione scaffold to develop novel therapeutic agents. The purine scaffold is a well-established platform for creating easily synthesizable and derivatizable molecules. nih.gov
The process often begins with the design of a compound library based on the purine scaffold. For instance, a library of small molecule purine derivatives was screened against Mycobacterium tuberculosis, leading to the identification of a potent antimycobacterial agent. nih.gov This initial hit then serves as a template for further rational design and optimization.
Rational drug design strategies have been applied to develop purine-based inhibitors for various targets. By incorporating specific substitutions onto the purine scaffold, derivatives can be designed to interact preferentially with a target receptor, as was done in the design of Smoothened (SMO) receptor antagonists for targeting the Hedgehog signaling pathway in cancer. mdpi.com In silico studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are often integrated into this process to ensure that the designed compounds have favorable pharmacokinetic properties. tpcj.org This comprehensive computational approach significantly streamlines the drug discovery pipeline, from initial hit identification to lead optimization. nih.gov
An in-depth analysis of the pharmacological activities of this compound and its related thiopurine compounds reveals a spectrum of therapeutic potential. This article delineates the in vitro pharmacological characterization of these compounds, focusing on their antimicrobial, cytotoxic, enzyme-inhibiting, and antiviral properties.
Preclinical Efficacy and Pharmacological Evaluation of 6 Methyl 1,7 Dihydro 2h Purine 2 Thione Analogues
In Vivo Efficacy in Disease Models (e.g., Infection, Inflammation, Cancer, Hyperuricemia)
No studies reporting the in vivo efficacy of 6-Methyl-1,7-dihydro-2H-purine-2-thione or its close analogues in animal models of infection, inflammation, cancer, or hyperuricemia were identified. Consequently, there is no data to present regarding its potential therapeutic effects in these or any other disease states.
Target Engagement Studies in Animal Models
Information regarding the in vivo target engagement of this compound is not available. Research demonstrating that this compound interacts with its intended biological target in a living organism has not been published.
Pharmacokinetic Considerations for Purine-2-thiones
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, could not be located.
Future Directions and Research Perspectives for Purine 2 Thiones
Development of Novel Synthetic Routes for Complex Purine-2-thiones
The synthesis of complex purine (B94841) analogues is a cornerstone of drug discovery, enabling the creation of diverse chemical libraries for biological screening. mdpi.com For 6-Methyl-1,7-dihydro-2H-purine-2-thione and its derivatives, future synthetic strategies will likely focus on efficiency, stereoselectivity, and the introduction of molecular complexity.
Furthermore, the application of flow chemistry and automated synthesis platforms could revolutionize the production of purine-2-thione libraries. These technologies offer precise control over reaction parameters, leading to improved reproducibility and scalability. The development of novel catalysts, particularly those based on transition metals, could also enable previously inaccessible chemical transformations, allowing for the synthesis of purine-2-thiones with unprecedented structural features.
A key challenge in the synthesis of complex purine-2-thiones is the control of regioselectivity and stereoselectivity, particularly when introducing chiral centers. Future research will likely focus on the development of chiral auxiliaries and asymmetric catalytic methods to address this challenge.
| Asymmetric Catalysis | Access to enantiomerically pure compounds. | Development of suitable catalysts can be challenging. | Design of novel chiral ligands for purine synthesis. |
Exploration of New Biological Targets and Mechanisms of Action
While purine analogues have traditionally been investigated as anticancer and antiviral agents, the structural nuances of this compound may allow for interaction with a broader range of biological targets. frontiersin.org Future research will be directed towards identifying and validating these novel targets to expand the therapeutic potential of this class of compounds.
High-throughput screening (HTS) of this compound and its derivatives against large panels of enzymes and receptors will be a critical first step in identifying novel biological activities. This unbiased approach can reveal unexpected interactions that can be further explored.
One area of significant interest is the modulation of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation. mdpi.com The purine scaffold is a well-established pharmacophore for kinase inhibition, and subtle modifications, such as the methyl group at the 6-position and the thione at the 2-position, could confer selectivity for specific kinases that have been implicated in disease.
Another avenue of exploration is the targeting of enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase. nih.gov Dysregulation of this pathway is associated with conditions like gout and hyperuricemia. The thione moiety of this compound could potentially interact with the active site of these enzymes in a unique manner compared to their oxygen-containing counterparts.
Furthermore, the potential for purine-2-thiones to modulate purinergic receptors, a class of cell surface receptors involved in a wide range of physiological processes, warrants investigation. nih.gov
Table 2: Potential Novel Biological Targets for this compound Analogues
| Target Class | Specific Examples | Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinases | Cyclin-dependent kinases (CDKs), Janus kinases (JAKs) | Oncology, Inflammation | Purine scaffold is a known kinase inhibitor; substitutions may confer selectivity. nih.gov |
| Metabolic Enzymes | Xanthine Oxidase, Inosine Monophosphate Dehydrogenase (IMPDH) | Gout, Viral Infections | Structural similarity to natural purine metabolites. nih.gov |
| Purinergic Receptors | P1 (Adenosine) Receptors, P2X and P2Y Receptors | Neurological Disorders, Pain | Purine core is the endogenous ligand for these receptors. nih.gov |
| Epigenetic Targets | Histone Deacetylases (HDACs), Methyltransferases | Oncology | Purine-containing molecules have been shown to modulate epigenetic enzymes. |
Rational Design of Highly Potent and Selective Purine-2-thione Analogues
The rational design of new chemical entities with improved potency and selectivity is a central theme in modern drug discovery. For this compound, a structure-activity relationship (SAR) driven approach, guided by computational modeling, will be instrumental in developing next-generation analogues.
Initial efforts will focus on systematic modifications of the this compound scaffold to probe the chemical space around the core structure. This will involve the synthesis of analogues with different substituents at various positions of the purine ring and the evaluation of their biological activity.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a crucial role in this process. mdpi.com Molecular docking can be used to predict the binding mode of this compound analogues to their biological targets, providing insights into the key interactions that govern binding affinity. QSAR models can then be developed to correlate the physicochemical properties of the analogues with their biological activity, enabling the prediction of the potency of virtual compounds before their synthesis.
A key aspect of rational drug design is the optimization of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). In silico ADME models can be used to predict these properties for virtual compounds, allowing for the early identification of candidates with favorable drug-like characteristics.
The integration of artificial intelligence and machine learning algorithms into the drug design process is an exciting future direction. These approaches can analyze large datasets of chemical structures and biological activities to identify complex patterns that may not be apparent through traditional methods, leading to the design of truly innovative purine-2-thione analogues.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is essential for accelerating the drug discovery and development process. For this compound, the integration of advanced methodologies will be critical for a comprehensive understanding of its biological activity and for the development of optimized analogues.
Advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantitatively characterize the binding of purine-2-thione analogues to their target proteins, providing valuable data for the validation of computational models. X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information of the ligand-protein complex, revealing the precise molecular interactions that underpin biological activity.
On the computational front, the use of more sophisticated methods, such as molecular dynamics (MD) simulations and free energy calculations, can provide a dynamic view of the binding process and a more accurate prediction of binding affinities. These methods can also be used to investigate the conformational changes that occur upon ligand binding and to explore the role of water molecules in the binding site.
The development of novel experimental models, such as organ-on-a-chip and 3D cell cultures, will provide more physiologically relevant systems for the evaluation of the biological activity of purine-2-thione analogues. These models can better mimic the complex microenvironment of human tissues, leading to more predictive data on efficacy and potential toxicity.
Ultimately, a closed-loop approach, where experimental data is used to refine computational models, and computational predictions are used to guide the design of new experiments, will be the most effective strategy for advancing the therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for 6-Methyl-1,7-dihydro-2H-purine-2-thione, and how can intermediates be characterized?
- Methodology : Use nucleophilic substitution reactions with NaH in anhydrous THF under inert atmospheres (N₂) to minimize side reactions, as demonstrated in purine-thione analogs . Key intermediates should be purified via flash column chromatography (e.g., EtOAc/hexane gradients) and characterized using - and -NMR. Cross-reference spectral data with published purine derivatives to confirm structural integrity .
Q. How can researchers validate the purity and identity of this compound?
- Methodology : Combine elemental analysis (C, H, N, S) with high-resolution mass spectrometry (HRMS) to confirm molecular formula. Use IR spectroscopy to identify thione (C=S) stretching vibrations (~1200–1050 cm⁻¹), as seen in structurally related compounds like 6-methyl-1,3-dithioloquinoxaline . Purity can be assessed via HPLC with UV detection at 254 nm .
Q. What are standard protocols for initial biological screening of this compound?
- Methodology : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens using broth microdilution methods . Include biofilm inhibition assays by quantifying biomass reduction via crystal violet staining .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodology : Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. Compare experimental -NMR data with quantum-chemically computed chemical shifts (e.g., using DFT calculations) for validation, as applied to 4,4,6-trimethyl-oxazine-thione derivatives . Revisit synthetic steps if discrepancies suggest impurities or tautomeric forms .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar intermediates). Use design of experiments (DoE) to assess variables like temperature, stoichiometry, and reaction time. Reference protocols for purine analogs suggest yields improve with slow addition of reagents under controlled exothermic conditions .
Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?
- Methodology : Synthesize derivatives with modified substituents (e.g., alkyl groups at N-7 or sulfur at C-2) and test against bacterial panels. Use MIC and time-kill assays to correlate structural changes with potency. For example, replacing hydroxyl with amino groups in triazine derivatives significantly altered bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
